Zarzissine is a naturally occurring guanidine alkaloid first isolated from the Mediterranean sponge Anchinoe paupertas []. It belongs to the 4,5-guanidino-pyridazine class of compounds []. While its biological function in the sponge remains unknown, zarzissine has garnered interest for its in vitro cytotoxicity against several human and murine tumor cell lines [].
Zarzissine was first isolated from the Mediterranean sponge Anchinoe paupertas, now classified under Phorbas topsenti. Its extraction involved sophisticated chromatographic techniques, including Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography. The compound has also been identified in other natural sources, such as the seeds of Oroxylum indicum and the pollen of Typha angustifolia L.
The synthesis of Zarzissine can be achieved through several methods, with one notable approach being its extraction from marine sponges. The extraction process typically employs dichloromethane as a solvent to isolate the compound effectively. In laboratory settings, synthetic routes may involve multi-step organic reactions tailored to construct the imidazo[4,5-d]pyridazine framework.
Zarzissine's molecular structure is characterized by a fused imidazo-pyridazine ring system. The nitrogen-rich heterocyclic structure contributes to its biological activity and reactivity.
Spectroscopic methods like NMR have been essential for elucidating the relative and absolute configurations of Zarzissine, confirming its identity as a guanidine alkaloid .
Zarzissine participates in various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts .
Zarzissine exhibits significant cytotoxic activity against several cancer cell lines, including murine leukemia and human lung carcinoma cells. Its mechanism of action likely involves:
The detailed biochemical pathways remain an area of ongoing research .
Zarzissine has diverse applications across scientific fields:
The ongoing exploration into Zarzissine's properties continues to reveal its potential across various domains .
Zarzissine is a low-molecular-weight guanidine alkaloid with the molecular formula C₅H₅N₅ and a molecular weight of 135.1 g/mol. Structurally, it is characterized as a 4,5-guanidino-substituted pyridazine derivative, specifically identified as 2-amino-1H-imidazo[4,5-d]pyridazine according to IUPAC nomenclature. This water-soluble compound belongs to the broader class of marine-derived nitrogen-containing heterocyclic compounds, distinguished by its fused bicyclic framework incorporating both pyridazine and imidazole rings. Zarzissine occurs naturally as a crystalline solid, typically isolated as a white to off-white powder with demonstrated stability when stored at 2-8°C under anhydrous conditions. Its solubility profile shows preferential dissolution in polar organic solvents including dimethyl sulfoxide, chloroform, dichloromethane, ethyl acetate, and acetone, but limited solubility in non-polar solvents [3] [5] [8].
Table 1: Physicochemical Profile of Zarzissine
Property | Specification |
---|---|
Molecular Formula | C₅H₅N₅ |
Molecular Weight | 135.1 g/mol |
CAS Registry Number | 160568-14-9 |
Purity | ≥98% (analytical standard) |
Solubility | Soluble in DMSO, chloroform, acetone |
Storage Conditions | 2-8°C in sealed container |
Natural Source | Marine sponge Anchinoe paupertas |
Structural Class | Guanidine alkaloid |
The investigation of Zarzissine commenced in 1994 with its landmark isolation and structural characterization from the Mediterranean sponge Anchinoe paupertas (classified under WORMS:234358). Researchers employed dichloromethane extraction followed by chromatographic separation techniques, with structural elucidation achieved through comprehensive spectroscopic analysis, including extensive one-dimensional and two-dimensional nuclear magnetic resonance experiments. This foundational research, published in the Journal of Natural Products, first documented the compound's cytotoxic potential against three human and murine tumor cell lines, though specific cell types and half-maximal inhibitory concentration values were not fully detailed in the initial report [8].
Over subsequent decades, research expanded beyond marine sponges. In 2013, phytochemical investigation of terrestrial sources identified Zarzissine in the seeds of Oroxylum indicum (Bignoniaceae family), marking its first discovery in higher plants and suggesting a broader ecological distribution than originally presumed. More recently, Zarzissine was isolated from the leaves of Morus alba L. (white mulberry), further expanding its known natural occurrence. These discoveries prompted comparative phytochemical studies examining its biosynthetic pathways across phylogenetically distant organisms. The compound gained sufficient scientific significance to warrant inclusion in specialized chemical databases, receiving the chemical entity identifier CHEBI:66501 in the ChEBI (Chemical Entities of Biological Interest) database, which classifies it specifically as an antineoplastic agent and metabolite [3] [5].
Despite nearly three decades of identification, Zarzissine research remains constrained by substantial knowledge gaps. The precise molecular mechanisms underlying its observed cytotoxicity are poorly characterized, with no validated molecular targets or detailed signal transduction pathway analyses reported. Current understanding of its structure-activity relationships is similarly limited, hindering rational optimization of its anticancer potential. The biosynthetic pathways responsible for Zarzissine production in both marine and terrestrial organisms remain entirely unmapped, presenting a significant obstacle to potential biotechnological production approaches [8] [3].
Pharmacological characterization suffers from critical deficiencies. Most notably, all reported bioactivity data derive exclusively from in vitro models, with a complete absence of in vivo efficacy, pharmacokinetic, or pharmacodynamic studies. The initial cytotoxicity findings against tumor cell lines have not been substantiated or expanded through comprehensive screening across diverse cancer types or against the National Cancer Institute's 60-cell line panel. Additionally, the compound's natural scarcity—it occurs in trace quantities within source organisms—presents a fundamental material constraint that has impeded extensive biological evaluation and structural modification programs. Synthetic accessibility remains challenging, with no efficient total synthesis routes published to date, thereby limiting the availability of structural analogs for biological testing [3] [5] [8].
The primary research objectives for advancing Zarzissine investigations center on resolving fundamental pharmacological and chemical questions. Foremost is the identification of its precise molecular targets and elucidation of its mechanism of action through chemical proteomics, transcriptomic profiling, and CRISPR-based screening approaches. We hypothesize that Zarzissine exerts cytotoxicity through selective interference with purine metabolism or specific inhibition of kinases involved in cell cycle regulation, potentially explaining its observed antiproliferative effects [8].
Development of efficient synthetic methodologies constitutes a critical parallel objective. We propose that novel transition-metal catalyzed coupling reactions or bioinspired synthetic strategies could overcome current synthetic bottlenecks, enabling gram-scale production and generation of structurally diversified analogs. This work will test the hypothesis that strategic modifications at the C-2 amino position and saturation of the pyridazine ring will enhance both potency and selectivity profiles while improving pharmaceutical properties [3] [5].
Table 2: Research Objectives and Methodological Approaches
Research Objective | Methodological Strategy | Anticipated Outcome |
---|---|---|
Target identification | Chemical proteomics; CRISPR screening | Defined molecular targets and mechanism |
Structure-activity relationships | Synthesis of analogs; computational modeling | Optimized lead compounds |
Biosynthetic pathway elucidation | Isotopic labeling; genome mining | Engineered microbial production |
In vivo efficacy assessment | Xenograft models; PDX models | Validation of antitumor efficacy |
Solubility and formulation | Salt formation; nano-encapsulation | Improved bioavailability profiles |
Further objectives include comprehensive assessment of Zarzissine's therapeutic potential beyond oncology. Given the structural similarities between Zarzissine and other nitrogen-containing bioactive natural products, we hypothesize potential bioactivities against infectious pathogens or inflammatory processes. Systematic investigation of these therapeutic avenues, coupled with rigorous assessment of its physicochemical properties and early absorption, distribution, metabolism, excretion, and toxicity profiling, will determine its viability as a drug development candidate. Finally, ecological studies examining the functional role of Zarzissine in producer organisms may yield insights into its ecological significance and potential regulatory functions [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7